Pitavastatin D4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

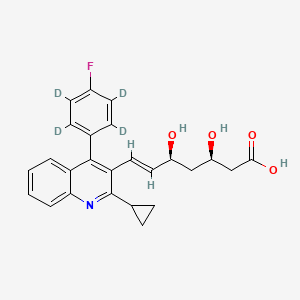

NK-104 D4, également connu sous le nom de Pitavastatine D4, est une version marquée au deutérium de la Pitavastatine. La Pitavastatine est un puissant inhibiteur de la 3-hydroxy-3-méthylglutaryl coenzyme A réductase, une enzyme impliquée dans la synthèse du cholestérol. Ce composé est principalement utilisé dans la recherche scientifique pour étudier la pharmacocinétique et les voies métaboliques de la Pitavastatine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de NK-104 D4 implique l’incorporation d’atomes de deutérium dans la molécule de Pitavastatine. Cela est généralement réalisé par le biais d’une série de réactions chimiques, notamment l’hydrosilylation et les réactions de couplage croisé. Par exemple, l’hydrosilylation du (3R,5S)-3,5-isopropylidènedioxy-6-heptynoate de tert-butyle avec du ClMe2SiH et un catalyseur au platine donne un (E)-vinylsilane, qui est ensuite soumis à une réaction de couplage croisé avec un halogénure d’aryle pour produire le composé souhaité .

Méthodes de production industrielle : La production industrielle de NK-104 D4 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction pour garantir un rendement élevé et une pureté optimale. Le produit final est généralement purifié à l’aide de techniques chromatographiques et caractérisé à l’aide de méthodes spectroscopiques .

Analyse Des Réactions Chimiques

Types de réactions : NK-104 D4 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.

Réduction : Il peut être réduit pour former des alcools ou d’autres formes réduites.

Substitution : NK-104 D4 peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont couramment utilisés.

Substitution : Des agents halogénants et des nucléophiles sont souvent utilisés dans les réactions de substitution.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools .

4. Applications de la recherche scientifique

NK-104 D4 est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber la 3-hydroxy-3-méthylglutaryl coenzyme A réductase. Voici quelques-unes de ses applications :

Chimie : Utilisé pour étudier la synthèse et la réactivité des composés marqués au deutérium.

Biologie : Utilisé dans la recherche sur le métabolisme du cholestérol et les voies connexes.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans des affections telles que l’hypercholestérolémie et les maladies cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques

Applications De Recherche Scientifique

NK-104 D4 is widely used in scientific research due to its ability to inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase. Some of its applications include:

Chemistry: Used to study the synthesis and reactivity of deuterium-labeled compounds.

Biology: Employed in research on cholesterol metabolism and related pathways.

Medicine: Investigated for its potential therapeutic effects in conditions such as hypercholesterolemia and cardiovascular diseases.

Industry: Utilized in the development of new drugs and therapeutic agents

Mécanisme D'action

NK-104 D4 exerce ses effets en inhibant l’enzyme 3-hydroxy-3-méthylglutaryl coenzyme A réductase. Cette inhibition réduit la synthèse du cholestérol dans le foie, ce qui entraîne une diminution des taux de cholestérol des lipoprotéines de basse densité dans le sang. Le composé augmente également l’expression des récepteurs des lipoprotéines de basse densité, ce qui favorise encore l’élimination du cholestérol des lipoprotéines de basse densité du sang .

Composés similaires :

Atorvastatine : Un autre puissant inhibiteur de la 3-hydroxy-3-méthylglutaryl coenzyme A réductase, utilisé pour abaisser les taux de cholestérol.

Simvastatine : Fonction similaire à celle de NK-104 D4, mais avec des propriétés pharmacocinétiques différentes.

Rosuvastatine : Connue pour sa forte puissance et sa longue durée d’action.

Unicité de NK-104 D4 : NK-104 D4 est unique en raison de son marquage au deutérium, qui permet des études pharmacocinétiques détaillées. Ce marquage fournit des informations sur les voies métaboliques et la stabilité du composé, ce qui en fait un outil précieux dans la recherche scientifique .

Comparaison Avec Des Composés Similaires

Atorvastatin: Another potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, used to lower cholesterol levels.

Simvastatin: Similar in function to NK-104 D4, but with different pharmacokinetic properties.

Rosuvastatin: Known for its high potency and long duration of action.

Uniqueness of NK-104 D4: NK-104 D4 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies. This labeling provides insights into the metabolic pathways and stability of the compound, making it a valuable tool in scientific research .

Propriétés

Formule moléculaire |

C25H24FNO4 |

|---|---|

Poids moléculaire |

425.5 g/mol |

Nom IUPAC |

(E,3R,5S)-7-[2-cyclopropyl-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid |

InChI |

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19-/m1/s1/i7D,8D,9D,10D |

Clé InChI |

VGYFMXBACGZSIL-FZVTUHSMSA-N |

SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1C2=C(C(=NC3=CC=CC=C32)C4CC4)/C=C/[C@H](C[C@H](CC(=O)O)O)O)[2H])[2H])F)[2H] |

SMILES canonique |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.